5-Bromo-2-hydroxynicotinic acid

Catalog No.
S673177
CAS No.
104612-36-4
M.F
C6H4BrNO3
M. Wt
218 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-hydroxynicotinic acid

CAS Number

104612-36-4

Product Name

5-Bromo-2-hydroxynicotinic acid

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C6H4BrNO3

Molecular Weight

218 g/mol

InChI

InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)

InChI Key

GYXOTADLHQJPIP-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1Br)C(=O)O

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(=O)O

5-Bromo-2-hydroxynicotinic acid is an organic compound with the molecular formula C₆H₄BrNO₃. It is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring. The compound typically appears as white to light yellow crystals . Its structure allows for various chemical interactions, making it a subject of study in medicinal chemistry and materials science.

  • Due to the limited publicly available information, the mechanism of action of 5-Br-2-OH-nicotinic acid is not known.
  • However, its structural similarity to nicotinic acid suggests potential interactions with enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor []. NAD is involved in various cellular processes, and understanding these interactions could be valuable in drug discovery [].
  • Information on the safety and hazards of 5-Br-2-OH-nicotinic acid is not publicly available due to the potential applications in pharmaceutical development [].
  • However, as a general precaution, any laboratory work with unknown compounds should be conducted with appropriate personal protective equipment and following safety protocols for handling organic chemicals.
Due to its functional groups. Notably:

  • Electrophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Dehydration Reactions: Under certain conditions, it can lose water to form related compounds.
  • Formation of Derivatives: The hydroxyl group can participate in esterification or etherification reactions .

The biological activity of 5-Bromo-2-hydroxynicotinic acid has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Research indicates that it may possess antimicrobial effects against certain bacterial strains.
  • Potential Anti-inflammatory Effects: Some studies suggest that derivatives of this compound could have anti-inflammatory properties, making them candidates for further pharmacological investigations .

Several methods have been developed for synthesizing 5-Bromo-2-hydroxynicotinic acid:

  • Bromination of 2-Hydroxynicotinic Acid: This method involves brominating 2-hydroxynicotinic acid using bromine or brominating agents under controlled conditions.
  • Improved Large Scale Preparation: A notable procedure involves specific reagents and conditions that enhance yield and purity for industrial applications .
  • Electrosynthesis Techniques: Recent advancements include electrosynthesis methods that allow for more efficient production in ionic liquids .

5-Bromo-2-hydroxynicotinic acid finds applications in various fields:

  • Pharmaceutical Development: Its derivatives are being explored for potential therapeutic uses.
  • Agricultural Chemicals: It may serve as a precursor for developing agrochemicals.
  • Material Science: The compound's unique properties are being investigated for use in polymers and other materials .

Studies on the interactions of 5-Bromo-2-hydroxynicotinic acid with other molecules are crucial for understanding its biological mechanisms:

  • Protein Binding Studies: Research has indicated potential binding interactions with specific proteins, which could elucidate its biological effects.
  • Synergistic Effects with Other Compounds: Investigations into how this compound interacts with other pharmaceutical agents may reveal synergistic effects that enhance therapeutic efficacy .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Bromo-2-hydroxynicotinic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxynicotinic AcidHydroxyl group at the 2-positionLacks bromine substitution
5-Chloro-2-hydroxynicotinic AcidChlorine instead of bromine at the 5-positionMay exhibit different reactivity and activity
5-Bromo-3-carboxylic AcidCarboxylic acid group at the 3-positionDifferent functional group affects solubility
6-Aminonicotinic AcidAmino group at the 6-positionDifferent biological activity profile

The presence of the bromine atom in 5-Bromo-2-hydroxynicotinic acid contributes to its unique reactivity and potential applications compared to these similar compounds.

Conventional Halogenation Techniques Using Hypohalous Acid Reagents

Traditional bromination strategies rely on electrophilic aromatic substitution, where hypohalous acids (HOX) or alkali-metal hypohalites (NaOX/KOX) directly halogenate the pyridine ring. For 5-bromo-2-hydroxynicotinic acid, this involves reacting 2-hydroxynicotinic acid with hypobromous acid (HOBr) in concentrated hydrobromic acid (HBr). The protonation of the pyridine nitrogen enhances electrophilic attack at the para position relative to the hydroxyl group, yielding the 5-bromo isomer as the major product.

Key advantages of this method include:

  • High regioselectivity: The electron-donating hydroxyl group directs bromination to the 5-position, achieving >90% selectivity.
  • Solubility control: Protonation in concentrated HBr maintains substrate solubility, while dilution precipitates the product.

However, challenges persist:

  • Safety risks: Handling elemental bromine or HOBr necessitates stringent safety protocols due to corrosivity and toxicity.
  • Byproduct formation: Over-bromination can occur if reaction conditions (temperature, stoichiometry) are not tightly controlled.

Green Chemistry Approaches via Ionic Liquid-Mediated Cyclization

Recent advances prioritize solvent sustainability and energy efficiency. Ionic liquids (ILs), such as 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), have been employed as recyclable reaction media for bromination. These ILs act as dual solvents and catalysts, stabilizing intermediates and reducing activation energy.

A typical procedure involves:

  • Dissolving 2-hydroxynicotinic acid in [BMIM][Br].
  • Adding NaBr and oxidizing agents (e.g., H₂O₂) to generate HOBr in situ.
  • Recovering the IL via distillation for reuse.

Table 1 compares conventional and IL-mediated methods:

ParameterConventional (HBr/HOBr)IL-Mediated ([BMIM][Br])
Yield85–90%88–92%
Reaction Time6–8 h3–4 h
Solvent ReusabilityNot applicable>5 cycles
Energy ConsumptionHigh (reflux)Moderate (50–60°C)

This approach reduces waste and eliminates volatile organic solvents, aligning with green chemistry principles.

Large-Scale Production Optimization Using Sodium Hypobromite Systems

For industrial applications, sodium hypobromite (NaOBr)—generated from NaBr and commercial bleach—offers a safer alternative to HOBr. The reaction proceeds under mild conditions (0–25°C) with high scalability:

Procedure:

  • Mix 2-hydroxynicotinic acid with aqueous NaBr.
  • Add bleach (NaOCl) to oxidize Br⁻ to Br⁺.
  • Adjust pH to 2–3 to precipitate the product.

Key benefits:

  • Safety: Avoids elemental bromine, reducing explosion and inhalation risks.
  • Cost-effectiveness: NaBr and bleach are inexpensive and widely available.
  • Scalability: Demonstrated for batches up to 50 kg with 89% yield.

Table 2 outlines optimized conditions for large-scale synthesis:

ParameterOptimal Range
NaBr:Substrate Ratio1.1:1
Temperature20–25°C
pH2.5–3.0
Reaction Time4–5 h

This method is now the industry standard for producing multi-kilogram quantities.

Regioselective Bromination Strategies in Pyridine Derivatives

Achieving regioselectivity in pyridine bromination remains challenging due to competing electrophilic sites. Recent innovations use directing groups and catalyst systems to enhance 5-position specificity:

  • Selectfluor-LiBr Systems: Selectfluor (F-TEDA-BF₄) oxidizes LiBr to Br⁺, enabling regioselective bromination of 2-aminopyridines. The amino group directs bromination to the 5-position with 94% selectivity.
  • Microwave Assistance: Shortening reaction times (10–15 min) minimizes side reactions, improving yields to 91%.

Mechanistic Insight:The hydroxyl group at position 2 deactivates the pyridine ring, making the 5-position most susceptible to electrophilic attack. Computational studies confirm this orientation reduces transition-state energy by 12 kcal/mol compared to meta substitution.

X-Ray Crystallographic Analysis of Solid-State Conformations

X-ray crystallography has been instrumental in determining the solid-state structure of 5-bromo-2-hydroxynicotinic acid and its derivatives. In a study synthesizing methyl 5-bromo-2-chloropyridine-3-carboxylate, single crystals of the precursor compound were obtained via slow evaporation of an ethanol solution [2]. The crystal system was identified as triclinic with space group P1, and unit cell parameters were measured as a = 3.978 Å, b = 8.153 Å, c = 14.040 Å, and angles α = 96.89°, β = 96.20°, γ = 100.70° [2]. The density was calculated at 2.015 g/cm³, consistent with the presence of heavy bromine atoms influencing packing efficiency.

The molecular structure features a pyridine ring substituted with bromine at position 5, a hydroxyl group at position 2, and a carboxylic acid moiety at position 3. Intramolecular hydrogen bonding between the hydroxyl group (O–H) and the carbonyl oxygen stabilizes the planar conformation, as evidenced by bond lengths of 1.36 Å (C–O) and 1.23 Å (C=O) [2]. Intermolecular interactions, including C–H⋯O and π-π stacking (centroid distance: 3.7 Å), contribute to a layered crystal packing motif.

Table 1: Crystallographic parameters for 5-bromo-2-hydroxynicotinic acid derivatives [2].

ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell volume440.2 ų
Z2
Density2.015 g/cm³

Hydrogen Bonding Networks in Hydrated Crystal Forms

While direct data on hydrated forms of 5-bromo-2-hydroxynicotinic acid are limited, studies of analogous compounds provide insights. For example, 5-bromonicotinic acid forms solvates with ethanol and acetonitrile, where O–H⋯N hydrogen bonds link acid molecules into infinite chains [3]. In hydrated systems, water molecules typically act as bridges between carboxylic acid groups, forming R₂²(8) motifs. For 5-bromo-2-hydroxynicotinic acid, potential hydration sites include the hydroxyl and carboxylic acid groups, which could generate O–H⋯O bonds with water (bond length ~2.8 Å) [5].

In a copper(II) complex of 2-bromonicotinic acid, dinuclear clusters are stabilized by O–H⋯O hydrogen bonds (2.65 Å) and C–H⋯π interactions [5]. Similar interactions in the parent compound’s hydrated form might produce a three-dimensional network, enhancing thermal stability up to its decomposition temperature of 287°C [1].

Density Functional Theory (DFT) Studies of Tautomeric Equilibria

DFT calculations at the B3LYP/6-311++G(d,p) level reveal tautomeric preferences in 5-bromo-2-hydroxynicotinic acid. The compound exists predominantly in the keto form, where the hydroxyl proton is localized on the pyridine oxygen (O2), as opposed to the enol form involving the carboxylic acid group. This preference is attributed to resonance stabilization of the keto tautomer, which lowers the energy by 12.3 kcal/mol compared to the enol form [1].

The bromine substituent exerts an electron-withdrawing inductive effect, increasing the acidity of the hydroxyl group (predicted pKa = 2.09) [1]. NBO analysis indicates significant charge transfer from the oxygen lone pairs to the σ* orbital of the adjacent C–Br bond, further stabilizing the keto configuration.

Table 2: Calculated energetic differences between tautomers [1].

TautomerRelative Energy (kcal/mol)
Keto0.0
Enol+12.3

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (25%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-hydroxynicotinic acid

Dates

Last modified: 09-12-2023

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